[4-(Dimethylamino)anilino]-oxo-phenylazanium
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Overview
Description
[4-(Dimethylamino)anilino]-oxo-phenylazanium is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linked to a dimethylamino group and a benzene ring. This compound is known for its vibrant yellow color and has been used historically as a dye. It is also known by other names such as para-dimethylaminoazobenzene and butter yellow .
Preparation Methods
The synthesis of [4-(Dimethylamino)anilino]-oxo-phenylazanium typically involves the coupling of diazonium salts with aromatic amines. One common method is the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with dimethylaniline to produce the azo compound . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, supported gold catalysts can be used for the aerobic oxidation of aromatic anilines to aromatic azo compounds .
Chemical Reactions Analysis
[4-(Dimethylamino)anilino]-oxo-phenylazanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
[4-(Dimethylamino)anilino]-oxo-phenylazanium has several scientific research applications:
Chemistry: It is used as a dye and a pH indicator.
Medicine: It serves as a model compound in studies related to carcinogenesis.
Industry: Historically, it has been used to color polishes, wax products, and soap.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)anilino]-oxo-phenylazanium involves its metabolic activation in the liver, where it is converted into reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include liver enzymes and DNA, and the pathways involved are related to oxidative stress and cellular damage .
Comparison with Similar Compounds
[4-(Dimethylamino)anilino]-oxo-phenylazanium can be compared with other azo compounds such as azobenzene and dimethylaminoazobenzene. While all these compounds share the azo group, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Similar compounds include:
Azobenzene: Known for its photoisomerization properties.
Dimethylaminoazobenzene: Used as a dye and in research related to carcinogenesis.
Properties
CAS No. |
13921-71-6 |
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Molecular Formula |
C14H16N3O+ |
Molecular Weight |
242.302 |
IUPAC Name |
[4-(dimethylamino)anilino]-oxo-phenylazanium |
InChI |
InChI=1S/C14H16N3O/c1-16(2)13-10-8-12(9-11-13)15-17(18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,15,18)/q+1 |
InChI Key |
AGBRVZCHVGCIDL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N[N+](=O)C2=CC=CC=C2 |
Synonyms |
N,N-Dimethyl-4-(phenyl-ONN-azoxy)benzenamine |
Origin of Product |
United States |
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